1-Chlorodecane
Overview
Description
1-Chlorodecane: is an organic compound with the molecular formula C10H21Cl It is a member of the alkyl halides family, specifically a chlorinated derivative of decanedecyl chloride and is characterized by a long carbon chain with a chlorine atom attached to the first carbon. It is a colorless liquid with a mild odor and is primarily used in organic synthesis and industrial applications .
Mechanism of Action
Target of Action
The primary target of 1-Chlorodecane is the cytochrome P450 enzymes (CYPs) . These enzymes play a crucial role in the metabolism of many substances, including this compound .
Mode of Action
This compound interacts with its target, the CYPs, through a process called metabolism . The compound is readily metabolized by CYPs . Dechlorination of this compound is unlikely to occur, and hydroxylation is the dominant process via H-abstraction pathways .
Biochemical Pathways
The metabolism of this compound by CYPs affects various biochemical pathways. The primary pathway involves the hydroxylation of this compound, especially from the intermediate C atom of the compound . This process leads to the generation of several dehydrogenation radicals, which further generate alcohols or long-chain intermediates through radical-radical reactions .
Pharmacokinetics
The pharmacokinetics of this compound involve its metabolism by CYPs. The rate constant of this metabolism reaches up to 42.3 s^-1 in the human body . This rapid metabolism suggests that this compound has a high bioavailability.
Result of Action
The metabolism of this compound results in the formation of two metabolites, 10-chloro-decan-5-ol and 1-chlorodecanol . These metabolites could exhibit higher bioaccumulation, carcinogenicity, and more serious damage on the cardiovascular system .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, UV irradiation can lead to the complete photochemical degradation of this compound within 120 minutes . The OH radical, generated from the released Cl in water, initiates the degradation of this compound . Therefore, the presence of light and the compound’s aqueous environment can significantly influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
A theoretical study suggests that 1-Chlorodecane could be readily metabolized by cytochrome P450 enzymes (CYPs), and the rate constant reaches up to 42.3 s-1 in the human body . Dechlorination of this compound is unlikely to occur, and hydroxylation is dominated via H-abstraction pathways, especially from the intermediate C atom of this compound .
Molecular Mechanism
The compound’s interaction with CYPs suggests that it may influence enzyme activity, potentially leading to changes in gene expression
Temporal Effects in Laboratory Settings
A study suggests that this compound could be readily metabolized by CYPs , indicating that its effects may change over time as it is metabolized and cleared from the system.
Metabolic Pathways
This compound is thought to be metabolized by CYPs, suggesting that it is involved in the cytochrome P450 metabolic pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chlorodecane can be synthesized through the chlorination of decane. This process involves the substitution of a hydrogen atom in decane with a chlorine atom. The reaction is typically carried out using chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the formation of the carbon-chlorine bond.
Industrial Production Methods: In industrial settings, this compound is produced by the direct chlorination of decane. The reaction is conducted in a controlled environment to ensure the selective substitution of the hydrogen atom at the first carbon position. The process involves the use of chlorine gas and a catalyst to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Chlorodecane undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile such as hydroxide, cyanide, or amine. For example, the reaction with sodium hydroxide produces decanol.
Elimination Reactions: this compound can undergo elimination reactions to form alkenes. For instance, heating with a strong base like potassium hydroxide can result in the formation of 1-decene.
Oxidation and Reduction: While less common, this compound can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, ammonia.
Elimination Reactions: Potassium hydroxide, sodium ethoxide.
Oxidation and Reduction: Various oxidizing and reducing agents depending on the desired transformation.
Major Products Formed:
Decanol: From nucleophilic substitution with hydroxide.
1-Decene: From elimination reactions with strong bases.
Scientific Research Applications
1-Chlorodecane has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including surfactants, lubricants, and pharmaceuticals.
Biological Studies: It serves as a model compound for studying the behavior of long-chain alkyl halides in biological systems.
Industrial Applications: this compound is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Comparison with Similar Compounds
- 1-Chlorododecane (C12H25Cl)
- 1-Chlorooctane (C8H17Cl)
- 1-Chlorotetradecane (C14H29Cl)
- 1-Chlorohexadecane (C16H33Cl)
Comparison: 1-Chlorodecane is unique due to its specific chain length and the position of the chlorine atom. Compared to shorter-chain alkyl chlorides like 1-chlorooctane, this compound has different physical properties such as boiling point and solubility. Longer-chain compounds like 1-chlorododecane and 1-chlorotetradecane have higher boiling points and different reactivity profiles due to the increased chain length. The specific applications and reactivity of this compound make it distinct among its homologs .
Properties
IUPAC Name |
1-chlorodecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21Cl/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEHOZMYMCEYRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027352 | |
Record name | 1-Chlorodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5027352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Decane, 1-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1002-69-3, 28519-06-4 | |
Record name | 1-Chlorodecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1002-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chlorodecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorodecane (mixed isomers) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028519064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-CHLORODECANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6088 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Decane, 1-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Chlorodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5027352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chlorodecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.446 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-CHLORODECANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0HSC44E5X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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